MFCD04179702
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Overview
Description
The compound identified as MFCD04179702 is known as 4-Methylumbelliferyl-β-D-glucopyranoside. It is a chemical compound with the molecular formula C16H18O8 and a molecular weight of 338.31 g/mol. This compound is commonly used in biochemical research, particularly in the study of enzyme activity and glycosidase assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl-β-D-glucopyranoside typically involves the glycosylation of 4-methylumbelliferone with a suitable glucosyl donor. One common method is the Koenigs-Knorr reaction, where 4-methylumbelliferone is reacted with a glucosyl halide in the presence of a silver salt catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosyl halide.
Industrial Production Methods
Industrial production of 4-Methylumbelliferyl-β-D-glucopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl-β-D-glucopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed by glycosidases to release 4-methylumbelliferone and glucose.
Oxidation: It can undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Substitution: The glucosidic bond can be substituted with other glycosyl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using glycosidases such as β-glucosidase.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Glycosyl donors and catalysts like silver salts or Lewis acids.
Major Products
Hydrolysis: 4-Methylumbelliferone and glucose.
Oxidation: Various oxidized derivatives of 4-methylumbelliferone.
Substitution: Different glycosylated derivatives depending on the glycosyl donor used.
Scientific Research Applications
4-Methylumbelliferyl-β-D-glucopyranoside is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Enzyme Activity Assays: Used as a substrate in assays to measure the activity of glycosidases.
Biochemical Research: Helps in studying the mechanisms of glycosidase enzymes.
Medical Diagnostics: Employed in diagnostic tests for lysosomal storage diseases.
Industrial Applications: Used in the production of biofuels and biochemicals through enzymatic processes.
Mechanism of Action
The mechanism of action of 4-Methylumbelliferyl-β-D-glucopyranoside involves its hydrolysis by glycosidase enzymes. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, releasing 4-methylumbelliferone and glucose. The released 4-methylumbelliferone exhibits fluorescence, which can be measured to determine enzyme activity.
Comparison with Similar Compounds
4-Methylumbelliferyl-β-D-glucopyranoside is similar to other glycosidase substrates such as:
4-Nitrophenyl-β-D-glucopyranoside: Another substrate used in glycosidase assays, but it releases a yellow product instead of a fluorescent one.
2-Naphthyl-β-D-glucopyranoside: Similar substrate that releases a different fluorescent product.
6-Bromo-4-methylumbelliferyl-β-D-glucopyranoside: A brominated derivative with different fluorescence properties.
The uniqueness of 4-Methylumbelliferyl-β-D-glucopyranoside lies in its high sensitivity and specificity for glycosidase activity assays, making it a valuable tool in biochemical research and diagnostics.
Properties
IUPAC Name |
(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enethioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O3S/c15-12-6-9(18(19)20)1-3-11(12)13-4-2-10(21-13)5-8(7-16)14(17)22/h1-6H,(H2,17,22)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEGIQDUJDJEQB-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)C=C(C#N)C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)/C=C(\C#N)/C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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